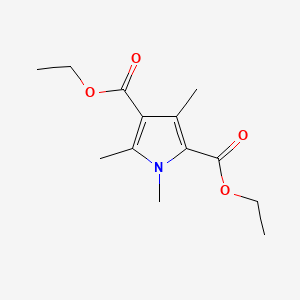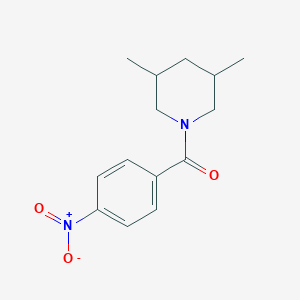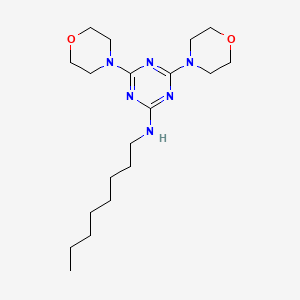![molecular formula C16H14ClFN2O2 B4965875 N-{2-[(3-chloro-4-methylphenyl)amino]-2-oxoethyl}-2-fluorobenzamide](/img/structure/B4965875.png)
N-{2-[(3-chloro-4-methylphenyl)amino]-2-oxoethyl}-2-fluorobenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-{2-[(3-chloro-4-methylphenyl)amino]-2-oxoethyl}-2-fluorobenzamide, also known as CFTR-Inhibitor-172, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound is a potent inhibitor of the cystic fibrosis transmembrane conductance regulator (CFTR) protein, which plays a crucial role in maintaining the balance of salt and water transport across cell membranes. CFTR-Inhibitor-172 has been extensively studied for its mechanism of action, biochemical and physiological effects, and its potential applications in scientific research.
作用機序
N-{2-[(3-chloro-4-methylphenyl)amino]-2-oxoethyl}-2-fluorobenzamideor-172 acts as a potent inhibitor of CFTR protein by binding to the nucleotide-binding domain (NBD) of the protein. This binding prevents the ATP-dependent conformational changes that are required for the opening and closing of the chloride channel. As a result, N-{2-[(3-chloro-4-methylphenyl)amino]-2-oxoethyl}-2-fluorobenzamideor-172 inhibits the transport of chloride ions across cell membranes, which leads to the accumulation of mucus and the dysfunction of various organs such as the lungs, pancreas, and intestines.
Biochemical and Physiological Effects
N-{2-[(3-chloro-4-methylphenyl)amino]-2-oxoethyl}-2-fluorobenzamideor-172 has been shown to have various biochemical and physiological effects. In vitro studies have demonstrated that this compound inhibits the activity of CFTR protein in a dose-dependent manner. N-{2-[(3-chloro-4-methylphenyl)amino]-2-oxoethyl}-2-fluorobenzamideor-172 has also been shown to reduce the secretion of mucus and the activity of pancreatic enzymes in animal models. In addition, this compound has been shown to reduce the severity of diarrhea in animal models of cholera and rotavirus infection.
実験室実験の利点と制限
N-{2-[(3-chloro-4-methylphenyl)amino]-2-oxoethyl}-2-fluorobenzamideor-172 has several advantages and limitations for lab experiments. One of the main advantages of this compound is its high potency and selectivity for CFTR protein, which allows for the specific inhibition of this target. N-{2-[(3-chloro-4-methylphenyl)amino]-2-oxoethyl}-2-fluorobenzamideor-172 has also been shown to have good solubility in various solvents, which makes it easier to use in experiments. However, one of the main limitations of this compound is its high cost, which can limit its use in large-scale experiments. In addition, N-{2-[(3-chloro-4-methylphenyl)amino]-2-oxoethyl}-2-fluorobenzamideor-172 has limited stability in aqueous solutions, which can lead to degradation and loss of activity over time.
将来の方向性
N-{2-[(3-chloro-4-methylphenyl)amino]-2-oxoethyl}-2-fluorobenzamideor-172 has the potential for various future directions in scientific research. One of the main areas of focus is the development of new therapeutics for cystic fibrosis and other CFTR-related diseases. N-{2-[(3-chloro-4-methylphenyl)amino]-2-oxoethyl}-2-fluorobenzamideor-172 can be used as a lead compound for the development of more potent and selective inhibitors of CFTR protein. In addition, N-{2-[(3-chloro-4-methylphenyl)amino]-2-oxoethyl}-2-fluorobenzamideor-172 can be used in combination with other drugs to enhance their efficacy and reduce their side effects. Another area of future research is the investigation of the role of CFTR protein in other physiological processes such as the regulation of blood pressure, insulin secretion, and neurotransmitter release. N-{2-[(3-chloro-4-methylphenyl)amino]-2-oxoethyl}-2-fluorobenzamideor-172 can be used as a tool to study the function of CFTR protein in these processes and to identify new therapeutic targets for various diseases.
合成法
N-{2-[(3-chloro-4-methylphenyl)amino]-2-oxoethyl}-2-fluorobenzamideor-172 can be synthesized using a multistep process that involves the reaction of 2-fluorobenzoic acid with N-(3-chloro-4-methylphenyl)glycine in the presence of a coupling agent such as N,N'-diisopropylcarbodiimide (DIC) and 1-hydroxybenzotriazole (HOBt). The resulting intermediate is then reacted with 2-aminoethyl-1,3-dioxo-1,3-dihydro-2H-isoindole-5-carboxamide to yield N-{2-[(3-chloro-4-methylphenyl)amino]-2-oxoethyl}-2-fluorobenzamideor-172. The purity and yield of the final product can be improved by using various purification techniques such as column chromatography, recrystallization, and HPLC.
科学的研究の応用
N-{2-[(3-chloro-4-methylphenyl)amino]-2-oxoethyl}-2-fluorobenzamideor-172 has been extensively studied for its potential applications in scientific research. This compound has been shown to inhibit the activity of CFTR protein, which is involved in various physiological processes such as the regulation of salt and water transport across cell membranes, the secretion of mucus, and the function of the pancreas. N-{2-[(3-chloro-4-methylphenyl)amino]-2-oxoethyl}-2-fluorobenzamideor-172 has been used in various research studies to investigate the role of CFTR protein in different physiological and pathological conditions such as cystic fibrosis, diarrhea, and pancreatitis.
特性
IUPAC Name |
N-[2-(3-chloro-4-methylanilino)-2-oxoethyl]-2-fluorobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14ClFN2O2/c1-10-6-7-11(8-13(10)17)20-15(21)9-19-16(22)12-4-2-3-5-14(12)18/h2-8H,9H2,1H3,(H,19,22)(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEFZERICKDKHMU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)CNC(=O)C2=CC=CC=C2F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClFN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[(dimethylamino)methyl]-3-hydroxy-4-methyl-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one](/img/structure/B4965821.png)
![4-(3-bromo-5-ethoxy-4-methoxyphenyl)-3,4-dihydrobenzo[h]quinolin-2(1H)-one](/img/structure/B4965826.png)
![N-{2-[(3-methylbenzyl)thio]ethyl}-4-[methyl(phenylsulfonyl)amino]benzamide](/img/structure/B4965832.png)



![9-[3-(3-chlorophenoxy)propyl]-9H-carbazole](/img/structure/B4965859.png)

![6-chloro-N-{4-[(2-chlorobenzyl)oxy]phenyl}-2-methyl-4-quinolinamine hydrochloride](/img/structure/B4965863.png)

![3-ethyl-5-[3-(1,1,2,2-tetrafluoroethoxy)benzylidene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4965889.png)
![10-(4-tert-butylbenzyl)-7,8-dimethyl-2,3,4,10-tetrahydropyrimido[1,2-a]benzimidazole hydrobromide](/img/structure/B4965893.png)
![1-[2-(2-bromoethoxy)ethoxy]-3-chlorobenzene](/img/structure/B4965901.png)